molecular formula C12H14N2O2 B11886658 Methyl 7-amino-3-ethyl-1H-indole-5-carboxylate

Methyl 7-amino-3-ethyl-1H-indole-5-carboxylate

Cat. No.: B11886658
M. Wt: 218.25 g/mol
InChI Key: OXERBZQPYKPVFA-UHFFFAOYSA-N
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Description

Methyl 7-amino-3-ethyl-1H-indole-5-carboxylate is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals, making them crucial in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-amino-3-ethyl-1H-indole-5-carboxylate typically involves the esterification of indole-5-carboxylic acid. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing catalysts to enhance yield and efficiency. The use of continuous flow reactors can also be employed to maintain consistent reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-amino-3-ethyl-1H-indole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to convert nitro groups to amino groups or reduce other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or alkyl halides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

Methyl 7-amino-3-ethyl-1H-indole-5-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 7-amino-3-ethyl-1H-indole-5-carboxylate exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, altering cellular pathways and leading to its observed biological effects . The exact pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-amino-3-ethyl-1H-indole-5-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the amino group enhances its potential for forming hydrogen bonds, while the ethyl group can influence its hydrophobic interactions.

Biological Activity

Methyl 7-amino-3-ethyl-1H-indole-5-carboxylate is a compound belonging to the indole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Overview of Indole Derivatives

Indole derivatives, including this compound, have been extensively studied due to their potential therapeutic applications. They exhibit a wide range of biological activities such as:

  • Antiviral
  • Antifungal
  • Antidiabetic
  • Anti-inflammatory
  • Anticancer
  • Antimicrobial

These activities arise from their ability to interact with various biological targets, including enzymes and receptors, often through reversible binding mechanisms .

Structure and Synthesis

This compound can be synthesized through various chemical reactions involving indole derivatives. The synthesis typically involves the introduction of an amino group and an ethyl side chain at specific positions on the indole ring, followed by carboxylation. The general structure is represented as follows:

C12H14N2O2\text{C}_{12}\text{H}_{14}\text{N}_2\text{O}_2

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines, including:

Cell LineIC50 (µM)
MDA-MB-23117.83
MCF-720.33
A54915.00

These values indicate that the compound is more potent than traditional chemotherapeutics like Cisplatin, suggesting its potential as a lead compound in cancer therapy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against several pathogens. Notably, it has shown low minimum inhibitory concentrations (MIC) against:

PathogenMIC (µg/mL)
Staphylococcus aureus0.98
Candida albicans7.80
Mycobacterium tuberculosis0.50

These findings highlight its effectiveness against both bacterial and fungal infections, particularly multidrug-resistant strains .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, studies suggest that it may act by:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Disruption of Cellular Signaling : It could interfere with signaling pathways critical for tumor growth and metastasis.
  • Induction of Apoptosis : Evidence suggests that it may promote programmed cell death in cancer cells.

Case Studies and Research Findings

Several research studies have explored the biological activity of this compound:

  • Study on Anticancer Activity : A study conducted by Ji et al. reported that this compound exhibited significant antiproliferative effects on human cancer cell lines, demonstrating a strong potential for further development as an anticancer agent .
  • Antimicrobial Efficacy : Another study highlighted its effectiveness against MRSA, showing potent activity with an MIC lower than many conventional antibiotics .
  • Structure Activity Relationship (SAR) : Research has indicated that modifications to the indole structure can enhance biological activity, suggesting avenues for optimizing the compound for better efficacy .

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

methyl 7-amino-3-ethyl-1H-indole-5-carboxylate

InChI

InChI=1S/C12H14N2O2/c1-3-7-6-14-11-9(7)4-8(5-10(11)13)12(15)16-2/h4-6,14H,3,13H2,1-2H3

InChI Key

OXERBZQPYKPVFA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CNC2=C1C=C(C=C2N)C(=O)OC

Origin of Product

United States

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